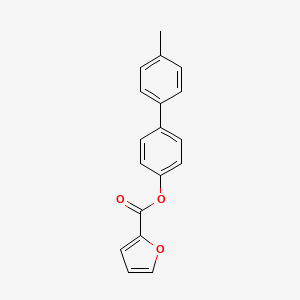![molecular formula C19H20N2OS2 B5551261 N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)
N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and development of heterocyclic compounds, especially those incorporating thiophene, thiazole, and amide functionalities, have been a subject of interest due to their potential biological activities and applications in various fields, including medicinal chemistry and agricultural sciences.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds. For example, the synthesis of bi-heterocyclic propanamides involves S-substitution reactions, conversion of ethyl esters to corresponding hydrazides, and subsequent reactions with electrophiles (Abbasi et al., 2020).
Molecular Structure Analysis
The determination of the molecular structure of such compounds can be achieved through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry, as demonstrated in the characterization of novel bi-heterocycles (Abbasi et al., 2020).
作用機序
Safety and Hazards
The safety and hazards associated with a specific compound would depend on its exact structure and properties. For example, (3-methyl-2-thienyl)methylamine, a compound containing a thiophene ring, has been classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes .
将来の方向性
Thiazole and thiophene derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and development of new compounds with these structures, with the aim of finding more potent and selective drugs with fewer side effects .
特性
IUPAC Name |
N-[(3-methylphenyl)-thiophen-2-ylmethyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-13-5-3-6-15(11-13)19(17-7-4-10-23-17)21-18(22)9-8-16-14(2)20-12-24-16/h3-7,10-12,19H,8-9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZSIBOQXKGLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CS2)NC(=O)CCC3=C(N=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)
![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)
![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)


![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)
![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)
![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)
